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Pralnacasan is an orally bioavailable prodrug for RU 36384/VRT-18858, a potent and non-peptide inhibitor

of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1 [1] [2]. Its mechanism can be

summarized as follows:
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Pralnacasan inhibits caspase-1, preventing maturation of key pro-inflammatory cytokines IL-1β and IL-18.

Experimental Evidence and Key Findings

Efficacy in Osteoarthritis Models
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Pralnacasan reduced joint damage in two experimental mouse models of knee osteoarthritis [1]:

Model Dosing Regimen Outcome

Collagenase-induced
OA (Female Balb/c
mice)

Oral gavage, 12.5 & 50

mg/kg (twice daily)

Significantly reduced OA (13-22% reduction in

histopathological score)

Spontaneous OA
(Male STR/1N mice)

Food-drug mixture,
4200 ppm (mg/kg food)

ad libitum for 6 weeks

Significantly reduced OA (13-22% reduction in
histopathological score); Urinary

hydroxylysylpyridinoline (HP) cross-links reduced by
59%

The reduction in urinary collagen cross-links, biomarkers of joint damage, provided further evidence of its

disease-modifying potential [1].

Protocol Summary: In Vivo Osteoarthritis Study

A representative methodology from the search results demonstrates how pralnacasan's efficacy was

evaluated [1]:

Animal Models: Two models were used:
Collagenase-induced OA: Female Balb/c mice; intra-articular injection of collagenase to

induce joint instability.
Spontaneous OA: Male STR/1N mice, which develop OA naturally.

Treatment Groups:
Collagenase-induced OA: 0 (control), 12.5, 25, and 50 mg/kg pralnacasan, administered orally

by gavage twice a day.
Spontaneous OA: 0 (control), 700, and 4200 ppm (mg/kg food) pralnacasan, administered ad
libitum in food.

Duration: The spontaneous OA study lasted for 6 weeks.

Primary Outcome Assessment: A semi-quantitative histopathological score of the knee joints (max
score of 32) assessing cartilage degradation, osteophyte formation, and other structural changes.

Biochemical Analysis: Urinary levels of collagen cross-links (hydroxylysylpyridinoline (HP) and
lysylpyridinoline (LP)) were measured by high-pressure liquid chromatography (HPLC) in the

spontaneous OA model.
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Clinical Development Status and Challenges

Pralnacasan advanced to Phase II clinical trials for several indications [3].

Indication Highest Phase Status

Osteoarthritis Phase 2 Discontinued

Rheumatoid Arthritis Phase 2 Discontinued

Psoriasis Phase 2 Discontinued

General Inflammation Phase 1 Discontinued

Despite promising efficacy, clinical trials for the oral drug VX-740 (pralnacasan) were terminated due to

liver toxicity identified in long-term animal studies [2]. A related compound, VX-765 (belnacasan), also a

caspase-1 inhibitor, faced the same fate for similar reasons [2].

Research Context and Therapeutic Landscape

Caspase-1 as a Therapeutic Target

Caspase-1 is a key enzyme in the inflammatory response, activated within multiprotein complexes called

inflammasomes (e.g., the NLRP3 inflammasome) [4]. Its activation leads to the maturation of IL-1β and IL-

18, potent drivers of inflammation, and can induce pyroptosis, an inflammatory form of cell death [5].

Inhibiting this pathway remains a valid strategy for developing disease-modifying therapies for inflammatory

diseases [6] [7].

Beyond Pralnacasan: Alternative Approaches

Research into inhibiting the IL-1β pathway continues through other strategies [2] [7]:

Direct IL-1 inhibition: Biologics like anakinra (IL-1 receptor antagonist) are in clinical use.
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NLRP3 inflammasome inhibition: Small molecules like MCC950 offer a highly specific upstream

approach to inhibit caspase-1 activation and are under extensive investigation.
Other caspase inhibitors: Such as emricasan (IDN-6556), have been tested, though clinical

development has been challenging.

In summary, pralnacasan served as a proof-of-concept that caspase-1 inhibition could modify disease

progression in osteoarthritis. Its journey underscores the critical challenge of translating preclinical efficacy

into a safe clinical profile.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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